molecular formula C11H17NO2 B1489574 N-Ethyl-2-(3-methoxyphenoxy)ethanamine CAS No. 915923-69-2

N-Ethyl-2-(3-methoxyphenoxy)ethanamine

Cat. No. B1489574
CAS RN: 915923-69-2
M. Wt: 195.26 g/mol
InChI Key: CDRKZAFQUWLOIW-UHFFFAOYSA-N
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Description

“N-Ethyl-2-(3-methoxyphenoxy)ethanamine” is a chemical compound with the molecular formula C11H17NO2 . It is typically in liquid form .


Molecular Structure Analysis

The molecular structure of “N-Ethyl-2-(3-methoxyphenoxy)ethanamine” is represented by the InChI code 1S/C11H17NO2/c1-3-12-8-9-14-11-6-4-10(13-2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 . This indicates the presence of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

“N-Ethyl-2-(3-methoxyphenoxy)ethanamine” is a liquid at room temperature . Its molecular weight is 195.26 .

Scientific Research Applications

Pictet-Spengler Reaction

N-Ethyl-2-(3-methoxyphenoxy)ethanamine: is utilized as an activated phenethylamine in the Pictet-Spengler reaction . This reaction is significant in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals. The compound’s role in facilitating this reaction highlights its importance in medicinal chemistry.

Synthesis of 1,3-Oxazepines

The compound is also employed in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling . 1,3-Oxazepines are of interest due to their presence in numerous bioactive molecules and potential therapeutic agents.

Metabolic Research

In metabolic research, stable isotope labeling using derivatives of N-Ethyl-2-(3-methoxyphenoxy)ethanamine allows for the study of metabolic pathways in vivo in a safe manner . This application is crucial for understanding the metabolic processes and designing drugs that can interact with these pathways.

Environmental Studies

Stable isotope-labeled compounds derived from N-Ethyl-2-(3-methoxyphenoxy)ethanamine are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food contaminants . This application is vital for environmental monitoring and ensuring public health safety.

Clinical Diagnostics

In clinical diagnostics, isotopically labeled versions of this compound can be used as standards in mass spectrometry to identify and quantify biomolecules in biological samples . This is essential for diagnosing diseases and monitoring therapeutic interventions.

Precursor for Dissociative Anesthetics

N-Ethyl-2-(3-methoxyphenoxy)ethanamine: serves as a precursor chemical in the clandestine synthesis of cyclidine dissociative anesthetic agents . These agents are closely related to ketamine and are of interest due to their anesthetic and hallucinogenic properties.

Chemical Synthesis

The compound’s availability and structural properties make it a valuable building block in chemical synthesis. It can be used to create a wide range of chemical entities for research and development purposes .

Pharmaceutical Research

Due to its structural similarity to naturally occurring neurotransmitters, N-Ethyl-2-(3-methoxyphenoxy)ethanamine can be used in pharmaceutical research to develop new drugs that target the central nervous system .

properties

IUPAC Name

N-ethyl-2-(3-methoxyphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-12-7-8-14-11-6-4-5-10(9-11)13-2/h4-6,9,12H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRKZAFQUWLOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651138
Record name N-Ethyl-2-(3-methoxyphenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-2-(3-methoxyphenoxy)ethanamine

CAS RN

915923-69-2
Record name N-Ethyl-2-(3-methoxyphenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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